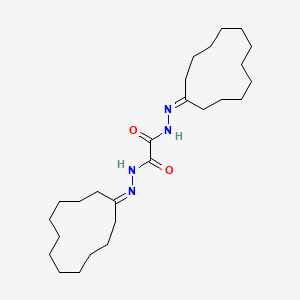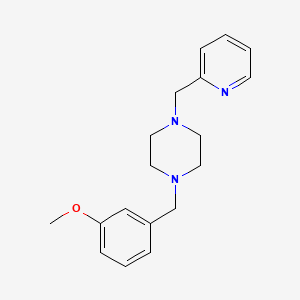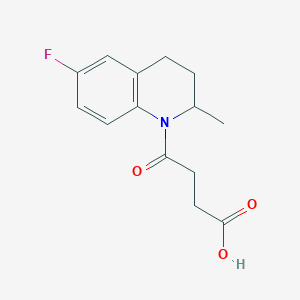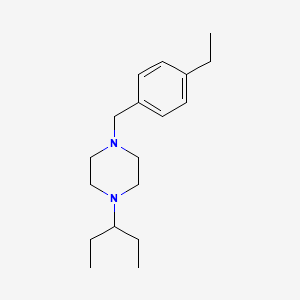![molecular formula C20H12F5N5O2S B10889581 4-[4-(difluoromethoxy)-3-methoxyphenyl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10889581.png)
4-[4-(difluoromethoxy)-3-methoxyphenyl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(difluoromethoxy)-3-methoxyphenyl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic compound characterized by its unique structure and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(difluoromethoxy)-3-methoxyphenyl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic route typically begins with the preparation of the difluoromethoxy and methoxy phenyl derivatives, followed by the introduction of the trifluoromethyl and thia groups. The final step involves the cyclization of the intermediates to form the tetracyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反応の分析
Types of Reactions
4-[4-(difluoromethoxy)-3-methoxyphenyl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and nitration reactions can be performed using appropriate halogenating or nitrating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
4-[4-(difluoromethoxy)-3-methoxyphenyl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[4-(difluoromethoxy)-3-methoxyphenyl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application.
類似化合物との比較
Similar Compounds
Similar compounds to 4-[4-(difluoromethoxy)-3-methoxyphenyl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene include other tetracyclic compounds with similar functional groups, such as:
- This compound analogs with different substituents.
- Other tetracyclic compounds with difluoromethoxy, methoxy, and trifluoromethyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and tetracyclic structure, which confer unique chemical and biological properties.
特性
分子式 |
C20H12F5N5O2S |
|---|---|
分子量 |
481.4 g/mol |
IUPAC名 |
4-[4-(difluoromethoxy)-3-methoxyphenyl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene |
InChI |
InChI=1S/C20H12F5N5O2S/c1-8-5-12(20(23,24)25)27-18-13(8)14-15(33-18)17-28-16(29-30(17)7-26-14)9-3-4-10(32-19(21)22)11(6-9)31-2/h3-7,19H,1-2H3 |
InChIキー |
AVVOJKTZFLJCRP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)C5=CC(=C(C=C5)OC(F)F)OC)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10889508.png)
![5-(4-tert-butylphenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10889513.png)
![(5E)-3-methyl-5-[4-(methylsulfanyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B10889514.png)
![Ethyl 6-tert-butyl-2-{[(2-ethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10889517.png)
![1-[(3-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine](/img/structure/B10889524.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-ethylpiperidine-3-carboxamide](/img/structure/B10889538.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-methylfuran-2-carboxamide](/img/structure/B10889552.png)
![{2-iodo-4-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B10889556.png)
![6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-(1-methyl-1H-benzimidazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10889560.png)


![4-[3-[(2-methoxyphenoxy)methyl]phenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10889578.png)
